molecular formula NNaO2 B7800691 sodium;nitrite

sodium;nitrite

Cat. No.: B7800691
M. Wt: 68.995 g/mol
InChI Key: LPXPTNMVRIOKMN-UHFFFAOYSA-M
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Description

CID 24269 is a compound with the molecular formula NNaO2 . It has a molecular weight of 68.995 g/mol . The IUPAC name for this compound is sodium nitrite . The InChI key for CID 24269 is LPXPTNMVRIOKMN-UHFFFAOYSA-M .


Molecular Structure Analysis

The molecular structure of CID 24269 can be represented by the canonical SMILES notation as N(=O)[O-].[Na+] . This indicates that the molecule consists of a nitrite ion (NO2-) and a sodium ion (Na+) .


Physical and Chemical Properties Analysis

CID 24269 has several computed properties . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of CID 24269 are both 68.98267252 g/mol . The topological polar surface area of the compound is 52.5 A^2 . The compound has a heavy atom count of 4 . The formal charge of CID 24269 is 0 . The complexity of the compound is 7.5 .

Properties

IUPAC Name

sodium;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPTNMVRIOKMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

N(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.995 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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